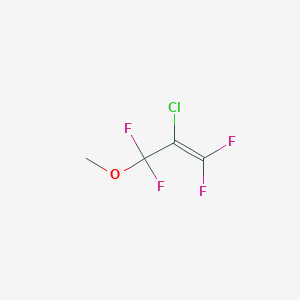
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4H4ClF4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which impart unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,1,3,3-tetrafluoropropene with methanol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used, often under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene.
Addition: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropane.
Oxidation: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropene oxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the reactivity of the compound, making it a potent electrophile or nucleophile in different reactions. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: Another fluorinated compound with similar reactivity but different structural properties.
2-Chloro-1,1,1-trifluoroethane: Shares some chemical properties but differs in the number of fluorine atoms and overall reactivity.
2-Chloro-1,1,3,3,3-pentafluoropropene: Similar in structure but with an additional fluorine atom, leading to different chemical behavior.
Uniqueness
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
63176-09-0 |
|---|---|
Molekularformel |
C4H3ClF4O |
Molekulargewicht |
178.51 g/mol |
IUPAC-Name |
2-chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H3ClF4O/c1-10-4(8,9)2(5)3(6)7/h1H3 |
InChI-Schlüssel |
WRGVCDKIRHQDCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=C(F)F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


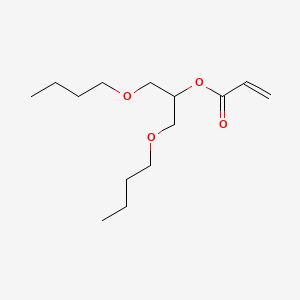
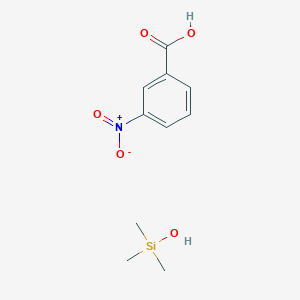
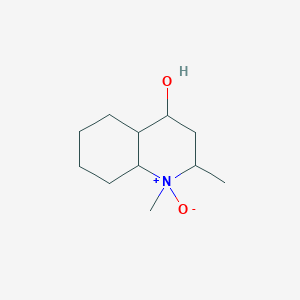
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
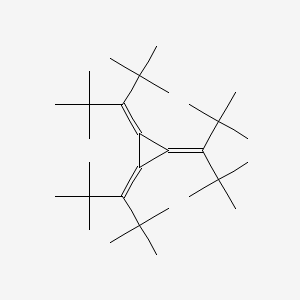
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
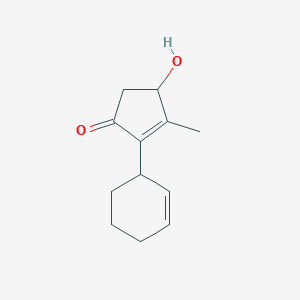
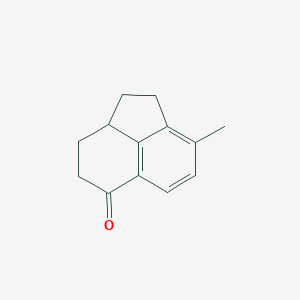
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
